chemical structure and molecular weight of Cyanine7 hydrazide
chemical structure and molecular weight of Cyanine7 hydrazide
An In-depth Technical Guide to Cyanine7 Hydrazide for Researchers and Drug Development Professionals
Introduction
Cyanine7 (Cy7®) hydrazide is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1][2] Its utility stems from its emission in the NIR spectrum (approximately 750-800 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio.[3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cyanine7 hydrazide, with a focus on practical, field-proven insights for its effective use in experimental workflows.
Cyanine dyes, in general, are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[4] The length of this chain dictates the dye's absorption and emission wavelengths. For Cyanine7, the heptamethine chain pushes its spectral properties into the NIR region, making it ideal for in vivo imaging.[3][5] The hydrazide functional group provides a reactive handle for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones).[1][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Cyanine7 hydrazide is crucial for its proper handling, storage, and application in labeling protocols.
Chemical Structure
The core structure of Cyanine7 hydrazide features a rigidized polymethine chain, often incorporating a six-membered ring, which enhances the quantum yield compared to its non-rigidized counterparts.[7] The hydrazide moiety (-NH-NH2) is attached to the cyanine core, enabling its specific reactivity.
Below is a representation of the general chemical structure of a Cyanine7 hydrazide molecule.
Caption: Generalized structure of Cyanine7 hydrazide.
Molecular Formula and Weight
The molecular weight of Cyanine7 hydrazide can vary depending on the specific counter-ion present. It is essential to refer to the manufacturer's specifications for the exact value.
| Property | Value | Source |
| Molecular Formula | C37H48Cl2N4O | [7] |
| Molecular Weight | 635.70 g/mol (without anion) | [3][7] |
| Alternate Molecular Weight | 924.92 g/mol | [1] |
Note: The discrepancy in molecular weight likely arises from different salt forms of the dye. Researchers should always use the molecular weight provided by the supplier for accurate concentration calculations.
Physical Properties
| Property | Description | Source |
| Appearance | Dark green solid/powder | [2][7] |
| Solubility | Good solubility in polar organic solvents like DMF and DMSO; moderate in water and alcohols. | [7] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Can be transported at room temperature for short periods. | [7][8] |
Spectral Properties
The NIR spectral characteristics of Cyanine7 hydrazide are central to its utility in biological imaging.
| Property | Value | Source |
| Excitation Maximum (λex) | ~750 - 756 nm | [2][3] |
| Emission Maximum (λem) | ~775 - 780 nm | [3] |
| Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | High, enhanced by rigidized structure | [7] |
Reactivity and Mechanism of Action
The hydrazide group of Cyanine7 hydrazide reacts specifically with aldehydes and ketones to form a stable hydrazone bond.[6][7] This reaction is a nucleophilic addition where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.[9][10]
This carbonyl-specific reactivity is particularly useful for labeling glycoproteins.[6][8] The cis-diol groups on the sugar moieties of glycoproteins can be oxidized using a mild oxidizing agent like sodium periodate (NaIO₄) to generate aldehyde groups.[5][6] These newly formed aldehydes then serve as reactive sites for conjugation with Cyanine7 hydrazide.
Caption: Workflow for labeling glycoproteins with Cyanine7 hydrazide.
Applications in Research and Drug Development
The unique properties of Cyanine7 hydrazide make it a versatile tool for a range of applications:
-
In Vivo Imaging: Its NIR fluorescence allows for deep tissue imaging in animal models, making it invaluable for tracking drug delivery vehicles, monitoring disease progression, and assessing therapeutic efficacy.[1][3][5]
-
Glycoprotein Labeling and Detection: The specific reactivity towards periodate-oxidized glycoproteins enables the selective labeling and visualization of this important class of proteins.[7][8] This is particularly useful for studying antibodies, which are often glycosylated in their Fc region.[5]
-
Fluorescence Microscopy and Flow Cytometry: Cy7-labeled biomolecules can be used in various fluorescence-based assays to identify and quantify cells, or to visualize the subcellular localization of the labeled molecule.[3][11]
-
Nucleic Acid and Peptide Labeling: While primarily used for glycoproteins, Cyanine7 hydrazide can also be used to label other biomolecules that either naturally possess or can be modified to contain a carbonyl group.[1][12]
Experimental Protocols
The following are generalized protocols. It is crucial to optimize reaction conditions for each specific biomolecule.
Protocol 1: Labeling of Glycoproteins
This protocol details the generation of aldehydes on a glycoprotein followed by conjugation with Cyanine7 hydrazide.
Materials:
-
Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Cyanine7 hydrazide dissolved in DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add freshly prepared sodium periodate solution to a final concentration of 5-10 mM.[5]
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol.
-
Remove excess periodate and by-products by desalting or dialysis against the reaction buffer.
-
-
Labeling with Cyanine7 Hydrazide:
-
Prepare a stock solution of Cyanine7 hydrazide (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a molar excess of the Cyanine7 hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Conjugate:
-
Remove unreacted dye by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which can be identified by measuring absorbance at 280 nm (for protein) and ~750 nm (for Cy7 dye).
-
Protocol 2: Labeling of Carboxyl-Containing Molecules
This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry to couple Cyanine7 hydrazide to a molecule with a carboxyl group.
Materials:
-
Molecule with a carboxyl group
-
EDC and N-hydroxysuccinimide (NHS)
-
Cyanine7 hydrazide
-
Activation buffer (e.g., 0.1 M MES, pH 5.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of the Carboxyl Group:
-
Dissolve the carboxyl-containing molecule in the activation buffer.
-
Add EDC and NHS to activate the carboxyl groups to form an NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling with Cyanine7 Hydrazide:
-
Add Cyanine7 hydrazide to the activated molecule solution.
-
Adjust the pH to 7.2-7.5.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate as described in Protocol 1.
-
Conclusion
Cyanine7 hydrazide is a powerful near-infrared fluorescent probe with significant applications in life sciences and drug development. Its high quantum yield, photostability, and specific reactivity with carbonyl groups make it an excellent choice for labeling and tracking biomolecules, particularly glycoproteins, in both in vitro and in vivo systems. By understanding its chemical properties and following optimized labeling protocols, researchers can effectively leverage Cyanine7 hydrazide to gain deeper insights into complex biological processes.
References
-
Interchim. (n.d.). CYanine Hydrazide. Retrieved from [Link]
- Shmanai, V. V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 91(2), 263-277.
- Glembockyte, V., et al. (2021). Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications.
-
LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]
- Google Patents. (n.d.). WO2015064786A1 - Cyanine dye for labeling biomolecules and method for preparing same.
-
AxisPharm. (n.d.). Cyanine Dyes - Biomolecule Labeling. Retrieved from [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
- Wang, L., et al. (2025, October 7). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society, 147(42), 18365–18372.
- Fodor, K., et al. (2020). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry, 18(3), 453-460.
-
AxisPharm. (n.d.). Cyanine7 Dye. Retrieved from [Link]
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